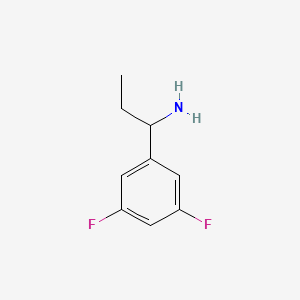

1-(3,5-Difluorophenyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-difluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFDHDIEJYLKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593783 | |

| Record name | 1-(3,5-Difluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473732-61-5 | |

| Record name | α-Ethyl-3,5-difluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473732-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 1 3,5 Difluorophenyl Propan 1 Amine

Development of Novel Synthetic Pathways for 1-(3,5-Difluorophenyl)propan-1-amine

The construction of this compound is typically achieved through reductive amination of the corresponding ketone, 3,5-difluorophenyl propan-1-one. This transformation involves the reaction of the ketone with an amine source, often ammonia, to form an intermediate imine, which is subsequently reduced to the target amine. masterorganicchemistry.com Various reducing agents and reaction conditions can be employed to effect this conversion, each with distinct advantages concerning yield, selectivity, and operational simplicity. sci-hub.se

Stereoselective Synthesis of Enantiomers of this compound

Given that the biological activity of chiral amines is often dependent on their stereoconfiguration, the development of stereoselective synthetic methods is paramount. mdpi.com Enantiomerically pure forms of this compound can be accessed through several key strategies, including biocatalytic methods and dynamic kinetic resolution.

Biocatalysis: Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) offer a highly selective route to chiral amines. mdpi.comresearchgate.net Transaminases catalyze the asymmetric amination of a ketone substrate, using an amine donor to install the amine group with high enantioselectivity. nih.gov This approach is a cornerstone of green chemistry, operating under mild, aqueous conditions. semanticscholar.orgmdpi.com The process can be fine-tuned by engineering the enzyme to enhance its activity and selectivity towards specific non-natural substrates like 3,5-difluorophenyl propan-1-one. nih.gov

Dynamic Kinetic Resolution (DKR): This powerful technique combines the kinetic resolution of a racemic amine with in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of a single, desired enantiomer. scite.ai A typical DKR process for a primary amine involves enzymatic acylation using a lipase, such as Novozym-435, coupled with a metal catalyst (e.g., a palladium nanocatalyst) that facilitates the rapid racemization of the unreacted amine. acs.orgorganic-chemistry.orgacs.org This dual catalytic system ensures that the substrate pool for the enzyme is continuously replenished, driving the reaction towards the formation of a single enantiomerically pure acylated product, which can then be deprotected to yield the desired chiral amine. acs.org

Chiral Resolution: A classical method involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. wikipedia.orglibretexts.org The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

| Method | Description | Key Reagents/Catalysts | Advantages |

|---|---|---|---|

| Biocatalytic Asymmetric Synthesis | Direct conversion of a prochiral ketone to a single enantiomer of the amine. | Transaminases (TAs), Amine Dehydrogenases (AmDHs) | High enantioselectivity, mild/green conditions, potential for high yields. |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic kinetic resolution with in-situ racemization of the unwanted enantiomer. | Lipase (e.g., Novozym-435), Metal racemization catalyst (e.g., Palladium) | Theoretical 100% yield of a single enantiomer, high enantiomeric excess. |

| Classical Chiral Resolution | Separation of enantiomers via formation and crystallization of diastereomeric salts. | Chiral acids (e.g., tartaric acid, camphorsulfonic acid) | Well-established, applicable to a wide range of amines. |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency of synthesizing this compound, particularly via reductive amination, is highly dependent on the careful optimization of several reaction parameters. The choice of reducing agent, solvent, temperature, and catalysts can significantly impact reaction time, yield, and purity.

Reducing Agents: A variety of hydride reagents are available for the reduction of the imine intermediate. While sodium borohydride (NaBH₄) is effective, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred. masterorganicchemistry.com These milder reagents can selectively reduce the iminium ion in the presence of the starting ketone, minimizing the formation of the corresponding alcohol byproduct. masterorganicchemistry.com

Solvent and Temperature: The choice of solvent can influence reaction rates and solubility of reagents. Solvents commonly used for reductive amination include methanol, ethanol, and dichloromethane. rsc.org Optimizing the temperature is also crucial; while higher temperatures can accelerate the reaction, they may also lead to side reactions. Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, by enabling rapid and uniform heating to a precise temperature. mdpi.com

Catalysis: In catalytic reductive aminations, which use molecular hydrogen (H₂) as the reductant, catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are common. sci-hub.semdpi.com The optimization involves screening different catalysts, catalyst loading, and hydrogen pressure to achieve high conversion and selectivity.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | Methanol | 25 | 12 | 75 |

| 2 | NaBH(OAc)₃ | Dichloromethane | 25 | 6 | 92 |

| 3 | H₂ (10 bar), Pt/C | Ethanol | 50 | 13 | 88 |

| 4 | H₂ (10 bar), Pt/C (Microwave) | Ethanol | 50 | 3 | 91 |

Green Chemistry Approaches in this compound Synthesis

Adopting green chemistry principles is crucial for developing sustainable synthetic processes. For the synthesis of this compound, several strategies can be implemented to minimize environmental impact.

Alternative Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives is a key goal. researchgate.net Bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF) or even water can be employed, particularly in biocatalytic processes. mdpi.comresearchgate.net Deep eutectic solvents (DESs) are also emerging as environmentally benign substitutes that can act as both the reaction medium and catalyst. semanticscholar.orgmdpi.com

Alternative Energy Sources: Microwave irradiation and sonochemistry (the use of ultrasound) are energy-efficient techniques that can significantly accelerate reactions, leading to shorter reaction times and reduced energy consumption. tandfonline.comacs.orgnih.gov These methods can also enable solvent-free reactions, further enhancing the green profile of the synthesis. tandfonline.comnih.gov

Catalysis: The use of catalytic rather than stoichiometric reagents is a fundamental principle of green chemistry. Biocatalysis, as discussed, is inherently green. semanticscholar.org Heterogeneous catalysts, such as metals supported on carbon, are also advantageous as they can be easily recovered and recycled, minimizing waste. mdpi.comacs.org Recently, the use of supercritical carbon dioxide (sc-CO₂) has been explored as a traceless, non-toxic solvent and promoter for imine synthesis, offering a highly sustainable pathway. chemistryviews.org

Design and Synthesis of Analogues and Derivatives of this compound

Structural modification of the lead compound is a central strategy in medicinal chemistry to optimize its pharmacological profile. Analogues can be designed by modifying either the aromatic ring or the aliphatic amine side chain.

Strategies for Structural Modification at the 3,5-Difluorophenyl Moiety

The 3,5-difluorophenyl ring offers several avenues for modification. The fluorine atoms influence the ring's electronic properties and can block positions susceptible to metabolic oxidation. nih.gov Further derivatization can fine-tune these properties.

Electrophilic Aromatic Substitution: While the two fluorine atoms are deactivating, functional groups can still be introduced onto the aromatic ring. Directed ortho-metalation followed by quenching with an electrophile can install substituents at the positions ortho to the fluorine atoms.

Nucleophilic Aromatic Substitution (SₙAr): It is possible to replace other leaving groups on the ring (introduced via prior synthesis) with various nucleophiles. For instance, a nitro group could be introduced and subsequently reduced to an amine, which can then be further functionalized. nih.gov

Cross-Coupling Reactions: If a bromo- or iodo-substituted version of the difluorophenyl starting material is used, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to form new carbon-carbon or carbon-nitrogen bonds, attaching a wide variety of new substituents to the aromatic core.

Approaches for Modification at the Propan-1-amine Backbone

The propan-1-amine side chain is a critical site for modification to alter the compound's polarity, basicity, and steric profile.

N-Alkylation and N-Acylation: The primary amine group can be readily converted into secondary or tertiary amines through reductive amination with other aldehydes or ketones, or via direct alkylation. masterorganicchemistry.com Acylation with acid chlorides or anhydrides yields the corresponding amides. These derivatizations are fundamental for exploring structure-activity relationships. nih.gov

Chain Homologation/Modification: The propyl chain can be lengthened or shortened by starting from different ketones (e.g., 3,5-difluoroacetophenone or 3,5-difluorophenylbutan-1-one). Additionally, substituents can be introduced along the chain to explore steric effects or introduce new functional groups.

Formation of Prodrugs: The amine functionality can be temporarily masked to create a prodrug. This involves converting the amine into a carbamate, amide, or other linkage that is designed to be cleaved in vivo to release the active primary amine. This strategy can be used to improve properties such as membrane permeability.

Introduction of Bioconjugatable Probes or Tags into the this compound Scaffold for Research Studies

The primary amine functionality of this compound serves as a versatile handle for the introduction of various probes and tags, which are instrumental for in-depth research studies. These modifications can facilitate the investigation of the molecule's biological targets, distribution, and mechanism of action without fundamentally altering its core structure.

A predominant method for labeling primary amines is through acylation with N-hydroxysuccinimide (NHS) esters. thermofisher.comglenresearch.com This strategy is widely employed due to its efficiency and the stability of the resulting amide bond under physiological conditions. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. glenresearch.com This reaction is typically carried out in a non-nucleophilic buffer at a slightly basic pH (7-9) to ensure the amine is deprotonated and thus maximally reactive. lumiprobe.com

A variety of probes can be introduced using this chemistry, including:

Fluorescent Probes: Dyes such as fluorescein, rhodamine, and cyanine derivatives, when functionalized as NHS esters, can be covalently attached to the amine. The resulting fluorescently-labeled this compound can be used in cellular imaging studies to visualize its localization and interaction with biological structures.

Biotin Tags: Biotin-NHS esters can be used to introduce a biotin moiety. This allows for the affinity-based purification and detection of the molecule and its binding partners using streptavidin-conjugated matrices or reporters.

Photoaffinity Labels: For target identification studies, photo-reactive groups like benzophenones or aryl azides can be incorporated. Upon photoactivation, these groups form covalent bonds with nearby interacting biomolecules, enabling their identification.

Click Chemistry Handles: An alkyne or azide group can be installed via an appropriate NHS ester linker. This allows for subsequent bioorthogonal ligation to a wide array of other molecules using "click" chemistry, providing a modular approach to derivatization.

The general reaction for the conjugation of this compound with an NHS ester-functionalized probe is depicted below:

Figure 1: General reaction scheme for the labeling of this compound with an N-hydroxysuccinimide (NHS) ester-activated probe (R).

The choice of the specific probe or tag depends on the intended research application, such as target validation, imaging, or proteomic studies.

Scale-Up Considerations for Research and Pre-Clinical Investigational Batches of this compound

Transitioning the synthesis of this compound from a laboratory scale to the production of larger research and pre-clinical investigational batches requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Synthesis Route Selection: For scale-up, a convergent and efficient synthetic route is paramount. Reductive amination of 3',5'-difluoropropiophenone is a strong candidate due to the commercial availability of the starting ketone and the generally high yields of this reaction. masterorganicchemistry.com If a specific enantiomer is required, the choice between asymmetric synthesis and chiral resolution becomes critical. While asymmetric synthesis can be more atom-economical, the catalysts and chiral auxiliaries can be expensive, and the process may require significant optimization. mdpi.com

Chiral Resolution Scale-Up: Classical resolution using diastereomeric salt crystallization is a common industrial practice for separating enantiomers. libretexts.org Key considerations for scaling up this process include:

Resolving Agent Selection: The choice of a commercially available and inexpensive chiral resolving agent, such as tartaric acid or mandelic acid, is crucial. libretexts.org The efficiency of the resolution depends on the differential solubility of the resulting diastereomeric salts. libretexts.org

Solvent Selection and Optimization: The solvent system must be chosen to maximize the solubility difference between the diastereomers, leading to high recovery and enantiomeric excess of the desired salt. This often requires extensive screening of various solvents and solvent mixtures.

Crystallization Conditions: Temperature, cooling rate, and agitation are critical parameters that control the crystal size and purity. These need to be precisely controlled for reproducible results on a larger scale.

Process Safety and Control: The safety of all chemical transformations must be thoroughly evaluated before scale-up. This includes understanding the thermal stability of reactants and intermediates, potential for runaway reactions, and the safe handling of all reagents, such as borohydride reducing agents. Implementing robust process controls to monitor critical parameters like temperature, pressure, and reaction time is essential for ensuring consistent product quality and a safe operation.

Purification and Quality Control: Developing a scalable and efficient purification method is critical. For a basic compound like this compound, this might involve extraction and crystallization of a salt form (e.g., hydrochloride). Stringent quality control measures, including analytical methods to determine chemical purity (e.g., HPLC) and enantiomeric purity (e.g., chiral HPLC), must be in place to ensure the final product meets the required specifications for pre-clinical studies.

Advanced Structural Characterization and Conformational Analysis of 1 3,5 Difluorophenyl Propan 1 Amine

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are fundamental to elucidating the three-dimensional structure and conformational dynamics of molecules in solution.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solution Conformations

Multi-dimensional NMR spectroscopy is a powerful tool for determining the solution-state conformation of organic molecules. For 1-(3,5-Difluorophenyl)propan-1-amine, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a wealth of structural information.

In a hypothetical ¹H NMR spectrum, the protons of the ethyl group and the methine proton adjacent to the amine would exhibit characteristic chemical shifts and coupling patterns. The aromatic protons would appear as a complex multiplet due to coupling with each other and with the fluorine atoms. The presence of fluorine atoms significantly influences the chemical shifts of nearby protons and carbons, a phenomenon that can be leveraged for structural assignment. researchgate.net

2D NMR experiments would further clarify the connectivity and spatial relationships within the molecule. For instance, a COSY (Correlation Spectroscopy) spectrum would reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings, helping to piece together the molecular skeleton. To understand the preferred conformation, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be invaluable, as they detect through-space interactions between protons that are close in proximity, providing insights into the rotational preferences around the C-C and C-N bonds.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~0.9 | ~10-15 |

| CH₂ | ~1.6-1.8 | ~25-30 |

| CH-NH₂ | ~4.0-4.2 | ~55-60 |

| Aromatic CH | ~6.8-7.2 | ~102-115 (due to F) |

| Aromatic C-F | - | ~160-165 (d, JCF) |

| Aromatic C-CH | - | ~145-150 (t, JCF) |

Note: These are estimated values and actual experimental data may vary.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment and Conformational Preferences

Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the absolute configuration of chiral molecules like this compound and for studying their conformational preferences in solution. rsc.orgrsc.org

VCD, the infrared counterpart to ECD, provides information about the stereochemistry based on the vibrational transitions of the molecule. rsc.orgchemguide.co.uk It is particularly sensitive to the conformation of the molecule and can provide detailed insights into the preferred rotamers in solution. By comparing the experimental VCD spectrum with quantum chemical predictions, it is possible to not only assign the absolute configuration but also to determine the relative populations of different conformers. rsc.org

Advanced Mass Spectrometry for Isotopic Labeling and Complex Mixture Analysis of this compound

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₉H₁₁F₂N.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For primary amines, a characteristic fragmentation is the alpha-cleavage, which for this compound would lead to the loss of an ethyl radical to form a stable iminium ion.

Hypothetical Fragmentation Pattern

| m/z Value | Proposed Fragment |

| 171 | [M]⁺ (Molecular Ion) |

| 142 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 127 | [C₆H₃F₂]⁺ (Difluorophenyl cation) |

Isotopic labeling, such as the incorporation of deuterium (B1214612), can be a powerful tool in MS to trace fragmentation pathways. medchemexpress.com For example, deuterating the amine group would allow for the clear identification of fragments containing the nitrogen atom.

Solid-State Structural Elucidation

The arrangement of molecules in the solid state can be determined with high precision using X-ray diffraction techniques.

X-ray Crystallography of this compound and its Co-crystals

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. Obtaining a suitable crystal of this compound or its salt would allow for the unambiguous determination of its absolute configuration (for a chiral sample), bond lengths, bond angles, and torsional angles. This data provides a static picture of the molecule's conformation in the crystalline form.

Furthermore, the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the amine group and potential halogen bonding involving the fluorine atoms. Co-crystallization with other molecules could be explored to understand these interactions better and to potentially isolate different solid-state forms.

Polymorphism and Solid-State Forms of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. researchgate.net Different polymorphs can exhibit different physical properties, including melting point, solubility, and stability. The existence of polymorphs for this compound would be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The study of polymorphism is particularly important in the pharmaceutical industry, as different polymorphic forms can have different bioavailabilities.

Conformational Dynamics and Energetics of this compound

The primary degrees of freedom that dictate the conformational possibilities of this molecule are the rotations around the Cα-C1 bond (connecting the propyl chain to the phenyl ring) and the Cα-N bond. The presence of the ethyl group and the amino group on the chiral carbon (Cα), along with the fluorine substituents on the phenyl ring, introduces steric and electronic effects that influence the relative stability of the possible conformers.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface (PES) of a molecule. auremn.org.br A typical analysis involves systematically rotating key dihedral angles to map out low-energy conformations and the transition states that connect them. For this compound, the key dihedral angles would be C1-Cα-N-H and C2-C1-Cα-N.

Based on studies of similar molecules, it is anticipated that the conformational profile would be characterized by several stable staggered conformers. The relative energies of these conformers are determined by a balance of steric hindrance, intramolecular hydrogen bonding (if applicable), and electronic interactions such as hyperconjugation. The fluorine atoms at the meta positions of the phenyl ring are expected to influence the electronic properties of the ring and may have subtle effects on the rotational barriers of the Cα-C1 bond.

Illustrative Conformational Energy Profile

A detailed computational study would typically yield data on the geometry and relative energies of the most stable conformers. The following table is an illustrative example of what such data might look like for the staggered conformers resulting from rotation around the Cα-C1 bond. Note: The values in this table are hypothetical and serve to demonstrate the type of data obtained from conformational analysis; they are not based on published experimental or computational results for this compound.

| Conformer | Dihedral Angle (C2-C1-Cα-N) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | ~180 | 0.00 | 55 |

| Gauche-1 | ~60 | 0.50 | 25 |

| Gauche-2 | ~-60 | 0.75 | 20 |

This table is for illustrative purposes only.

The rotational barriers between these conformers are also a critical aspect of the molecule's dynamics. These barriers represent the energy required for the molecule to transition from one stable conformation to another. For small organic molecules, these barriers are often in the range of a few kcal/mol, allowing for rapid interconversion at room temperature. msu.edu The study of these energy barriers can be accomplished experimentally using techniques like dynamic NMR spectroscopy, which can measure the rates of conformational exchange. nih.gov

Molecular Interactions and Target Engagement Studies of 1 3,5 Difluorophenyl Propan 1 Amine

Identification of Putative Molecular Targets for 1-(3,5-Difluorophenyl)propan-1-amine

The crucial first step in understanding the mechanism of action for any bioactive small molecule is the identification of its protein binding partners. tandfonline.comtandfonline.com This process, often called target deconvolution, utilizes methods designed to isolate and identify proteins that physically interact with the compound of interest from a complex biological sample, such as a cell or tissue lysate. harvard.edunih.gov

Affinity chromatography is a powerful and widely used technique to "fish" for target proteins from a proteome. creative-biolabs.comrsc.org The methodology relies on the specific, reversible interaction between a ligand (the small molecule) and its binding partner (the target protein). creative-biolabs.com

In a hypothetical study of this compound, the compound would first be chemically modified with a linker arm at a position determined not to be essential for its binding activity. This modified compound is then immobilized on a solid support matrix, such as agarose (B213101) beads, creating an affinity resin. tandfonline.comnih.gov This resin is packed into a column.

A protein mixture, typically a lysate from cells or tissues where the compound is expected to be active, is then passed over the column. creative-biolabs.com Proteins that have an affinity for this compound will bind to the immobilized compound, while non-binding proteins will wash through. tandfonline.com After a series of washing steps to remove non-specifically bound proteins, the captured target proteins are eluted from the resin, often by using a solution containing the free, unmodified this compound to compete for binding. nih.gov These eluted proteins are then collected for identification.

Illustrative Data: The following table shows a hypothetical list of proteins that might be identified from a pull-down assay using this compound as bait, with lysates from neuronal cells.

| Eluted Protein ID | Gene Name | Putative Function | Control Enrichment Ratio |

| P23975 | SLC6A3 | Dopamine (B1211576) Transporter | 25.4 |

| P23974 | SLC6A2 | Norepinephrine (B1679862) Transporter | 18.2 |

| P31645 | SLC6A4 | Serotonin (B10506) Transporter | 9.7 |

| Q99536 | HTR2A | 5-HT2A Receptor | 4.5 |

| P08908 | MAOB | Monoamine Oxidase B | 3.1 |

This table is for illustrative purposes only and represents hypothetical data.

Once the putative binding partners are isolated via affinity chromatography, modern proteomic techniques, primarily based on mass spectrometry, are employed for their definitive identification. tandfonline.comharvard.edu The most common approach is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The eluted protein mixture is first digested into smaller peptide fragments using a protease like trypsin. This complex peptide mixture is then separated by high-performance liquid chromatography (HPLC) before being introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects, fragments, and measures the masses of the resulting fragment ions (MS2 or tandem MS scan). The resulting fragmentation patterns serve as a "fingerprint" for each peptide, which can be matched against protein sequence databases to unambiguously identify the proteins that were captured by the this compound bait. tandfonline.com

Illustrative Data: Below is an example of how mass spectrometry data would be presented to confirm the identity of a protein hit, in this case, the Dopamine Transporter.

| Parent Protein | Peptide Sequence Identified | Precursor m/z | Sequence Coverage (%) | Confidence Score |

| Dopamine Transporter (P23975) | LGTIGWLVIAIFAVFLGNIIGLILANF | 897.54 | 28% | 99.8 |

| Dopamine Transporter (P23975) | WTSQPAGIFVFSVLIGLSSNV | 712.39 | 99.5 | |

| Dopamine Transporter (P23975) | IYQYFNSFYLNLVLAFL | 689.87 | 99.1 |

This table is for illustrative purposes only and represents hypothetical data.

Investigation of Biological Activity of 1 3,5 Difluorophenyl Propan 1 Amine in Non Clinical Models

Cellular Mechanism of Action Studies of 1-(3,5-Difluorophenyl)propan-1-amine

Understanding the mechanism of action at a cellular level is a critical first step in characterizing a new chemical entity. This involves identifying the molecular targets and the cellular responses to compound treatment.

Phenotypic screening is a powerful approach in drug discovery that identifies compounds that produce a desired change in a cellular or organismal phenotype, without a preconceived notion of the molecular target. technologynetworks.comwikipedia.org This unbiased method allows for the discovery of compounds with novel mechanisms of action. nih.gov

A hypothetical phenotypic screening campaign for this compound could involve a panel of cell lines relevant to neurological and psychiatric disorders, such as neuronal cell lines (e.g., SH-SY5Y, PC-12) or primary neuronal cultures. The screens would look for desirable phenotypic changes, such as neurite outgrowth, reduction in protein aggregates associated with neurodegenerative diseases, or modulation of neurotransmitter uptake.

Once a phenotypic "hit" is identified, target deconvolution studies would be initiated to identify the specific molecular target(s) responsible for the observed phenotype. This could involve techniques such as affinity chromatography-mass spectrometry, genetic knockdown (e.g., RNAi or CRISPR), or comparison of the compound's activity profile with those of known drugs.

Hypothetical Phenotypic Screening Results for this compound

| Cell Line | Phenotypic Endpoint | Observed Effect | Potential Implication |

| SH-SY5Y (human neuroblastoma) | Neurite Outgrowth | Increased neurite length and branching | Neurotrophic or neuro-regenerative potential |

| PC-12 (rat pheochromocytoma) | Dopamine (B1211576) Uptake | Inhibition of dopamine transporter (DAT) activity | Potential for treating disorders related to dopamine dysregulation |

| Primary Cortical Neurons | Synaptic Density | Increased number of synaptic puncta | Enhancement of synaptic plasticity |

High-content imaging (HCI), also known as high-content screening (HCS), is an automated microscopy and image analysis technique that allows for the simultaneous measurement of multiple cellular parameters. conceptlifesciences.comnih.govexcedr.com This technology is particularly well-suited for studying the effects of compounds on cellular morphology, protein localization, and organelle function in a high-throughput manner. drugtargetreview.comnih.gov

In the investigation of this compound, HCI could be employed to visualize and quantify its effects on subcellular structures. For instance, if phenotypic screening suggests an effect on neurite outgrowth, HCI could be used to analyze detailed morphological changes in neurons. Furthermore, by using fluorescently labeled antibodies or proteins, one could track the localization of specific targets (e.g., monoamine transporters) in response to compound treatment.

Illustrative High-Content Imaging Assay Parameters

| Parameter Measured | Cellular Marker | Potential Insight |

| Neurite Length and Branching | β-III Tubulin | Quantifies neuroplasticity effects |

| Subcellular Localization of DAT | DAT-GFP fusion protein | Visualizes transporter trafficking to/from the cell membrane |

| Mitochondrial Membrane Potential | TMRM dye | Assesses potential effects on cellular bioenergetics and toxicity |

| Nuclear Morphology | DAPI stain | Indicates cellular health and potential for cytotoxicity |

To gain a comprehensive understanding of the cellular response to this compound, global changes in gene expression and protein levels can be analyzed. RNA-sequencing (RNA-seq) provides a snapshot of the entire transcriptome, revealing which genes are up- or down-regulated following compound treatment. Proteomics, on the other hand, identifies and quantifies the proteins present in the cell, providing a more direct measure of functional changes. researchgate.netnih.govresearchgate.net

For example, if this compound is found to inhibit the dopamine transporter, RNA-seq could reveal compensatory changes in the expression of other genes involved in dopamine signaling or neuronal function. Proteomic studies on synaptosomes (isolated nerve terminals) could identify changes in the levels of proteins involved in synaptic vesicle cycling, neurotransmitter release, and receptor signaling in response to the compound. thermofisher.complos.org

Hypothetical Gene Expression and Proteomic Changes Induced by this compound in a Neuronal Cell Line

| Technique | Key Finding | Implied Cellular Pathway |

| RNA-seq | Upregulation of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB | Activation of neurotrophic signaling pathways |

| Downregulation of genes involved in inflammatory responses | Potential anti-inflammatory effects in the CNS | |

| Proteomics | Increased phosphorylation of synapsin I | Modulation of neurotransmitter release |

| Altered levels of proteins in the mTOR signaling pathway | Impact on cell growth, proliferation, and survival |

Biochemical Pathway Modulation by this compound

Following the identification of cellular effects, the next step is to characterize the direct interaction of the compound with its molecular targets at a biochemical level.

Many psychoactive compounds exert their effects by inhibiting or activating specific enzymes. numberanalytics.com For instance, selective serotonin (B10506) reuptake inhibitors (SSRIs) block the enzymatic activity of the serotonin transporter. nih.govnih.govacs.org Given the structural similarity of this compound to known monoamine reuptake inhibitors, it would be crucial to assess its activity against the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). nih.govnih.gov

In vitro assays using purified enzymes or membrane preparations expressing these transporters would be conducted to determine the compound's potency (IC50 or EC50) and the nature of the inhibition (e.g., competitive, non-competitive).

Illustrative Enzyme Inhibition Data for this compound

| Enzyme/Transporter | Assay Type | IC50 (nM) | Type of Inhibition |

| Dopamine Transporter (DAT) | [³H]Dopamine Uptake Inhibition | 50 | Competitive |

| Norepinephrine Transporter (NET) | [³H]Norepinephrine Uptake Inhibition | 500 | Competitive |

| Serotonin Transporter (SERT) | [³H]Serotonin Uptake Inhibition | >10,000 | N/A |

| Monoamine Oxidase A (MAO-A) | Enzyme Activity Assay | >10,000 | N/A |

| Monoamine Oxidase B (MAO-B) | Enzyme Activity Assay | >10,000 | N/A |

To confirm direct binding to a target receptor or transporter in a cellular context, receptor occupancy assays are performed. These assays, often utilizing radiolabeled ligands or positron emission tomography (PET) in later stages, can determine the percentage of target engagement at different compound concentrations. frontiersin.orgnih.govneurology.orgnih.gov

Functional assays in recombinant cell lines (e.g., HEK293 cells) engineered to express a single target (e.g., the dopamine D2 receptor) are used to determine whether the compound acts as an agonist, antagonist, or partial agonist. These assays measure the downstream signaling events following receptor activation or blockade. researchgate.net

For this compound, if it is found to bind to the dopamine transporter, receptor occupancy studies would quantify the extent of this binding in cells. Functional assays would then clarify whether it simply blocks the transporter or if it might also induce reverse transport (i.e., act as a dopamine releaser), a property of some amphetamine-like compounds. nih.gov

Hypothetical Receptor Occupancy and Functional Assay Results

| Target | Assay | Result | Interpretation |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 Competition Binding | Ki = 75 nM | Direct binding to the dopamine transporter |

| Dopamine D2 Receptor | cAMP Accumulation Assay | No significant effect | Does not act as a direct agonist or antagonist at the D2 receptor |

| Serotonin 5-HT2A Receptor | Calcium Flux Assay | No significant effect | Lacks direct activity at the 5-HT2A receptor |

In Vivo Pre-clinical Model Investigations (Non-human, mechanistic focus)

Extensive literature searches did not yield specific publicly available scientific research detailing the in vivo pre-clinical investigation of this compound with a mechanistic focus. The following subsections outline the types of studies that would be conducted for such a compound, but specific data for this compound is not available in the reviewed literature.

Proof-of-Concept Studies in Model Organisms (e.g., C. elegans, Drosophila, zebrafish, rodents) for Target Engagement

No specific proof-of-concept studies in model organisms such as C. elegans, Drosophila, zebrafish, or rodents to demonstrate the target engagement of this compound have been reported in the accessible scientific literature. Such studies are crucial in early-stage research to confirm that a compound interacts with its intended molecular target in a living organism. The methodologies would typically involve observing a physiological or behavioral change in the model organism that is consistent with the known or hypothesized mechanism of action of the compound.

Biomarker Identification and Validation for Target Engagement of this compound In Vivo

There is no available data on the identification or validation of specific biomarkers to confirm the target engagement of this compound in vivo. The process of biomarker identification would involve searching for downstream molecular or physiological changes that occur as a direct result of the compound binding to its target. Validation would then confirm that these biomarker changes are consistently and reproducibly observed upon administration of the compound in preclinical models.

In Vivo Imaging Techniques for Investigating this compound Distribution and Target Occupancy in Pre-clinical Models

No studies utilizing in vivo imaging techniques to investigate the distribution and target occupancy of this compound in pre-clinical models were found in the public domain. Advanced imaging methods, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), often employ radiolabeled versions of a compound to visualize its accumulation in various tissues and to quantify its binding to the target protein in real-time within a living animal. This information is critical for understanding the pharmacokinetic and pharmacodynamic relationship of a potential therapeutic agent.

Computational and Theoretical Chemistry Approaches for 1 3,5 Difluorophenyl Propan 1 Amine

Molecular Docking and Ligand-Protein Interaction Prediction for 1-(3,5-Difluorophenyl)propan-1-amine

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. um.ac.ir For this compound, a compound with structural similarities to phenethylamine (B48288) and amphetamine derivatives, logical protein targets for docking studies would include monoamine transporters (MATs) and monoamine oxidases (MAOs). frontiersin.orgnih.gov These proteins are pivotal in neurotransmission and are common targets for psychoactive compounds. nih.govnih.gov

The process involves preparing a 3D structure of this compound and a high-resolution crystal structure of the target protein, often obtained from a repository like the Protein Data Bank. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function for each pose to estimate the binding affinity. nih.gov

Research findings from such studies would typically be presented in a table format, detailing the predicted binding energies and key interacting residues. For instance, a hypothetical docking study of this compound against MAO-B might yield results similar to those in Table 1. The negative binding energy values indicate the predicted stability of the ligand-protein complex. frontiersin.org Analysis of the docked pose could reveal crucial interactions, such as hydrogen bonds between the amine group and specific amino acids, or hydrophobic interactions involving the difluorophenyl ring. frontiersin.org These insights are instrumental in rational drug design, helping to propose modifications to the ligand structure to enhance potency and selectivity. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| MAO-A | -7.8 | TYR407, PHE208, GLY443 |

| MAO-B | -8.5 | TYR398, TYR435, ILE199 |

| DAT | -7.2 | ASP79, SER149, PHE320 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Events of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. nih.govyoutube.com By simulating the movements of atoms and molecules over time, MD can be used to study the conformational flexibility of this compound and the dynamics of its interaction with a protein target. nih.gov

In a typical MD simulation, the system (e.g., the ligand-protein complex from docking, embedded in a water-filled box with ions) is subjected to a force field that describes the potential energy of the system. nih.gov By solving Newton's equations of motion, the trajectory of each atom is calculated over a specific time period, often nanoseconds to microseconds. youtube.com

For this compound, MD simulations can reveal its preferred conformations in an aqueous environment and how these conformations change upon binding to a protein. mdpi.com Furthermore, MD can assess the stability of the docked pose, showing whether the ligand remains securely in the binding pocket or dissociates. tandfonline.com Advanced MD techniques like steered MD can simulate the process of the ligand entering or leaving the binding site, providing insights into the kinetics of binding. nih.gov The results can be analyzed to understand how the fluorine atoms on the phenyl ring influence the molecule's flexibility and interactions. nih.govacs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of a molecule. For this compound, these methods can provide a detailed understanding of its electronic structure, which governs its reactivity and interactions. nih.govacs.org

Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties. nih.gov These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

The electrostatic potential map would visualize the electron-rich and electron-poor regions of this compound. The electronegative fluorine atoms would create electron-deficient regions on the phenyl ring, while the nitrogen atom of the amine group would be an electron-rich site. This information is valuable for understanding and predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for ligand-protein recognition. nih.govacs.orgbgu.ac.il

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. shulginresearch.netresearchgate.net For this compound and its analogues, QSAR studies can be used to predict the biological activity of new, unsynthesized compounds. shulginresearch.net

A QSAR study involves several steps. First, a dataset of compounds with known activities (e.g., inhibitory concentrations against a specific enzyme) is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. shulginresearch.netresearchgate.net Finally, a statistical model is built to correlate the descriptors with the biological activity.

For a series of analogues based on the this compound scaffold, a QSAR model could reveal which properties are most important for a particular biological effect. For example, it might be found that the size and electronegativity of substituents on the phenyl ring are key determinants of activity. shulginresearch.net This information can then be used to design new analogues with potentially improved properties.

De Novo Design and Virtual Screening Based on the this compound Scaffold

De novo design and virtual screening are powerful computational techniques for discovering novel drug candidates. ethz.chnih.gov The this compound structure can serve as a starting point or "scaffold" for these approaches.

Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. frontiersin.orgacs.org This can be done through structure-based methods, such as docking millions of compounds into a protein's active site, or ligand-based methods, which search for compounds with similar properties to a known active molecule like this compound. nih.govresearchgate.net

De novo design, on the other hand, involves building new molecules from scratch. nih.govnih.gov Algorithms can be used to generate novel chemical structures that are complementary to the shape and chemical features of a protein's binding site. nih.gov The this compound scaffold could be used as a fragment to be elaborated upon by these algorithms, leading to the design of entirely new classes of compounds with desired pharmacological profiles. ethz.ch Both virtual screening and de novo design can significantly accelerate the early stages of drug discovery by prioritizing which compounds to synthesize and test experimentally. acs.orgarxiv.org

Structure Activity/target Relationship Sar/str Studies of 1 3,5 Difluorophenyl Propan 1 Amine

Systematic Exploration of Structural Modifications to 1-(3,5-Difluorophenyl)propan-1-amine and their Impact on Biological Activity

The biological activity of this compound can be systematically modulated by making specific structural changes to its core scaffold. These modifications typically involve the phenyl ring, the propyl chain, and the amine group.

Phenyl Ring Modifications: The 3,5-difluoro substitution pattern on the phenyl ring is a key determinant of the compound's properties. Fluorine, being highly electronegative and having a small van der Waals radius, can significantly alter the electronic environment of the aromatic ring and influence metabolic stability. nih.govmdpi.com The introduction of fluorine atoms can block sites of metabolism, thereby increasing the compound's half-life. mdpi.com The position and number of fluorine substituents can have a marked impact on psychoactivity and potency. nih.gov Studies on related fluorinated phenethylamines have shown that the degree of fluorination can either enhance or diminish biological effects. nih.gov

Modifications to the phenyl ring, such as the introduction of other substituents (e.g., hydroxyl, methoxy, or larger alkyl groups), can drastically alter the compound's interaction with its biological target. For instance, the addition of a hydroxyl group could introduce a hydrogen bond donor, potentially increasing binding affinity if the receptor has a corresponding hydrogen bond acceptor. nih.gov

Propylamine Side Chain Modifications: Alterations to the n-propylamine side chain can influence the compound's lipophilicity and its fit within the binding pocket of a receptor. Shortening or lengthening the alkyl chain, or introducing branching, can affect the compound's potency and selectivity. For example, in a related series of compounds, the length of an alkyl chain was found to be a critical factor for activity.

Amine Group Modifications: The primary amine of this compound is a crucial feature, often involved in a key salt bridge interaction with an acidic residue (e.g., aspartate) in the binding site of monoamine transporters. nih.gov N-alkylation (e.g., methylation or ethylation) to form secondary or tertiary amines can modulate selectivity for different transporter subtypes. For instance, in many phenethylamine (B48288) derivatives, N-methylation can shift activity between serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters.

The following interactive table illustrates hypothetical SAR data for modifications of this compound, based on general principles observed in related compound series.

| Compound ID | Phenyl Ring Substitution | Propyl Chain Modification | Amine Modification | Hypothetical Target Binding Affinity (Ki, nM) |

| 1 | 3,5-difluoro | n-propyl | Primary | 50 |

| 2 | 3-fluoro | n-propyl | Primary | 150 |

| 3 | 4-fluoro | n-propyl | Primary | 120 |

| 4 | 3,5-dichloro | n-propyl | Primary | 80 |

| 5 | 3,5-difluoro | ethyl | Primary | 200 |

| 6 | 3,5-difluoro | n-propyl | N-methyl | 75 |

| 7 | 3,5-difluoro | n-propyl | N,N-dimethyl | 180 |

Identification of Key Pharmacophores and Ligand Efficiency Metrics within the this compound Class

A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to interact with a specific biological target. For monoamine transporter inhibitors, a common pharmacophore model includes a protonatable amine, an aromatic ring, and specific hydrophobic and hydrogen bonding features. nih.govnih.gov

For the this compound class, the key pharmacophoric features are likely:

A basic amine center: This is essential for forming a salt bridge with a conserved aspartate residue in the transporter's binding site. nih.gov

An aromatic ring (the 3,5-difluorophenyl group): This engages in hydrophobic and/or pi-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

The ethyl group of the propanamine chain: This likely contributes to hydrophobic interactions within a specific sub-pocket of the binding site.

Ligand Efficiency (LE) is a metric used in drug design to evaluate how effectively a compound binds to its target relative to its size (typically measured by the number of heavy atoms). It is a useful tool for optimizing fragments and leads in the early stages of drug discovery. While specific LE values for this compound are not publicly available, the concept is highly relevant to its rational design. The goal would be to maximize binding affinity while minimizing molecular size, thus ensuring that the added atoms contribute efficiently to binding.

Rational Design of Enhanced Potency and Selectivity for Specific Targets

Rational drug design aims to create new molecules with improved therapeutic profiles based on an understanding of the drug-target interaction. For this compound, rational design strategies would focus on enhancing its potency for a primary target while minimizing off-target effects.

One approach is to use computational modeling, such as molecular docking, to simulate the binding of this compound and its analogs to a target protein, for example, the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET). These models can help to identify key interactions and suggest modifications that could improve binding. For instance, if docking studies reveal an unoccupied hydrophobic pocket near the 3,5-difluorophenyl ring, adding a small alkyl group at a suitable position might increase potency.

Another strategy involves bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties. For example, the fluorine atoms could be replaced with other small, electron-withdrawing groups to fine-tune the electronic properties of the phenyl ring.

The following table presents a hypothetical rational design strategy to improve selectivity for a specific transporter, based on common observations in related fields.

| Compound ID | Modification from Parent | Rationale | Hypothetical SERT Ki (nM) | Hypothetical DAT Ki (nM) | Selectivity (DAT/SERT) |

| 1 | (Parent Compound) | - | 100 | 50 | 0.5 |

| 8 | Add 4'-OH group | Introduce H-bond donor | 20 | 60 | 3 |

| 9 | N-demethylation of a related secondary amine | Increase polarity | 50 | 200 | 4 |

| 10 | Constrain side chain (e.g., cyclopropyl) | Reduce conformational flexibility | 150 | 30 | 0.2 |

Role of Stereochemistry of this compound in Target Interaction and Biological Response

The this compound molecule contains a chiral center at the carbon atom to which the amine and phenyl groups are attached. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(3,5-difluorophenyl)propan-1-amine and (S)-1-(3,5-difluorophenyl)propan-1-amine.

Stereochemistry is often a critical determinant of biological activity, as the binding sites of proteins are themselves chiral. Consequently, the two enantiomers of a drug can have different potencies, selectivities, and even different pharmacological effects. For many phenylpropanamine derivatives that act on monoamine transporters, one enantiomer is typically significantly more potent than the other. biomolther.org For example, in studies of related compounds, the (S)-enantiomer often shows higher affinity for the dopamine transporter. biomolther.org

The differential activity of the enantiomers arises from their distinct three-dimensional arrangements, which allow one enantiomer to fit more snugly into the chiral binding pocket of the target protein, forming more favorable interactions. Understanding the stereochemical requirements of the target is crucial for developing more potent and selective drugs with fewer side effects, as the less active enantiomer (the distomer) might contribute to off-target effects. Transaminase-mediated synthesis is a method that can be employed to produce enantiopure forms of such compounds. rsc.org

Analytical Method Development for Research Applications of 1 3,5 Difluorophenyl Propan 1 Amine

Chromatographic Methods for Purity Assessment and Enantiomeric Separation of 1-(3,5-Difluorophenyl)propan-1-amine

Chromatographic techniques are fundamental for determining the purity and resolving the enantiomers of this compound. Due to the compound's chiral center, separating the (R)- and (S)-enantiomers is critical, as they may exhibit different biological activities.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for both purity analysis and chiral separations. For purity assessment, a reversed-phase HPLC method using a C18 column is typically developed. Isocratic or gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (with additives like formic acid or ammonium (B1175870) formate (B1220265) for improved peak shape) allows for the separation of the main compound from synthesis-related impurities.

Enantiomeric separation requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are highly effective for resolving chiral amines. mdpi.com The selection of the mobile phase—whether normal phase (e.g., hexane/isopropanol), polar organic, or reversed-phase—is critical for achieving optimal separation. mdpi.com The resolution factor (Rs) is a key parameter, with a value of 1.5 or greater indicating baseline separation of the two enantiomers. mdpi.com Supercritical Fluid Chromatography (SFC) presents a "greener" and often faster alternative to HPLC for chiral separations, utilizing supercritical CO2 as the main mobile phase component.

| Parameter | Condition |

|---|---|

| Instrumentation | HPLC with UV Detector |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 262 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation (Rs > 1.5) of (R)- and (S)-enantiomers |

Mass Spectrometry-Based Methods for Quantification of this compound in Complex Biological Matrices

For quantifying this compound in complex biological matrices such as cell lysates, tissue homogenates, or non-human biofluids, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique offers unparalleled sensitivity and selectivity, allowing for the detection of picogram to nanogram levels of the analyte.

The development of an LC-MS/MS method involves several key steps:

Sample Preparation: The initial step is to isolate the analyte from the matrix. This is commonly achieved through protein precipitation with a solvent like acetonitrile, followed by centrifugation. For cleaner samples and lower detection limits, solid-phase extraction (SPE) may be employed.

Internal Standard: A stable isotope-labeled version of the analyte (e.g., containing deuterium (B1214612) or ¹³C) is the ideal internal standard (IS) to correct for matrix effects and variations during sample preparation and injection.

Chromatography: A rapid chromatographic separation is developed, typically using a reversed-phase C18 or phenyl-hexyl column with a fast gradient elution to separate the analyte from matrix interferences before it enters the mass spectrometer.

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule, [M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process ensures high specificity. Derivatization with reagents like benzoyl chloride or pentafluorobenzoyl chloride can be used to improve chromatographic retention and ionization efficiency. nih.govnih.gov

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]⁺) | m/z 172.1 |

| Product Ion 1 (Quantifier) | m/z 145.1 (Loss of NH₃ and C₂H₄) |

| Product Ion 2 (Qualifier) | m/z 127.1 (Loss of propanamine moiety) |

| Collision Energy (for Quantifier) | 15 eV |

| Collision Energy (for Qualifier) | 25 eV |

| Sample Preparation | Protein precipitation of biofluid with acetonitrile (1:3 ratio) containing internal standard. |

Development of Biosensors and Sensing Platforms for this compound Detection

While chromatographic methods are highly accurate, they are laboratory-based. For rapid, on-site, or real-time detection in research applications, biosensors offer a promising alternative. nih.gov An electrochemical biosensor typically consists of a biological recognition element that specifically interacts with the target analyte and a transducer that converts this interaction into a measurable electrical signal (e.g., a change in current, potential, or impedance). labxing.com

For a small molecule like this compound, a highly selective recognition element is required. Molecularly Imprinted Polymers (MIPs) are synthetic antibodies that can be custom-made for this purpose. stanford.edumdpi.com The MIP is created by polymerizing functional monomers around the target molecule (the template). google.com After polymerization, the template is removed, leaving behind a cavity that is sterically and chemically complementary to this compound. nih.gov

This MIP can be coated onto an electrode surface (e.g., a screen-printed electrode). When the sample is introduced, the target molecule rebinds to the cavities in the polymer, which can alter the electrochemical properties of the electrode surface. This change, detected by techniques like electrochemical impedance spectroscopy (EIS) or cyclic voltammetry, can be correlated to the concentration of the analyte. mdpi.com

| Platform Type | Detection Principle | Potential Bioreceptor | Advantages | Limitations |

|---|---|---|---|---|

| Electrochemical (Impedimetric) | Change in electrical impedance upon analyte binding. | Molecularly Imprinted Polymer (MIP) | High sensitivity, label-free, potential for miniaturization. | Susceptible to non-specific binding, matrix effects. |

| Enzyme-Based (Amperometric) | Measures current from redox reaction of an enzyme product (e.g., H₂O₂ from an amine oxidase). researchgate.net | Amine Oxidase | High specificity if enzyme is selective, low cost. | Limited enzyme stability, potential cross-reactivity with other amines. |

| Optical (Fluorescence) | Change in fluorescence signal upon binding. | Aptamer or competitive binding assay with a fluorescent analog. | Very high sensitivity, multiplexing possible. | Often requires labels, susceptible to photobleaching. |

Method Validation for Research-Grade Accuracy and Precision

Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose. For research applications, method validation demonstrates that the data generated are accurate, precise, and reliable. While the standards may be adapted from more stringent clinical or forensic guidelines, the core principles remain. nih.gov

Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.99 is typically desired.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing quality control (QC) samples at different concentrations and expressing the result as a percentage of the nominal value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-assay) and intermediate precision (inter-assay). rug.nl

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

No Publicly Available Data on the Metabolic Profile of this compound

Despite extensive searches of scientific literature and chemical databases, there is currently no publicly available information on the enzymatic transformations and metabolite profiling of the chemical compound this compound.

A comprehensive investigation using the compound name and its specific Chemical Abstracts Service (CAS) numbers for its stereoisomers, (S)-1-(3,5-Difluorophenyl)propan-1-amine (CAS: 1212824-31-1) and (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride (CAS: 473733-16-3), did not yield any studies detailing its biotransformation in any model system.

Therefore, it is not possible to provide an article structured around the requested outline, which includes:

Enzymatic Transformations and Metabolite Profiling of 1 3,5 Difluorophenyl Propan 1 Amine in Model Systems

Comparative Enzymatic Biotransformation of 1-(3,5-Difluorophenyl)propan-1-amine Across Model Organisms

The absence of research data for this specific molecule means that no information can be presented on its metabolic stability, the identity of its metabolites, the enzymes responsible for its breakdown, its metabolic pathways, or any comparative metabolism across different species.

While general principles of drug metabolism suggest that the fluorine atoms on the phenyl ring could influence its metabolic fate, often by blocking sites of oxidation and potentially increasing metabolic stability, any discussion regarding this compound would be purely speculative without experimental data. Adhering to strict scientific accuracy, such speculation cannot be presented as factual.

Researchers interested in this compound would likely need to conduct foundational in vitro metabolism studies using liver microsomes or hepatocytes to generate the initial data required for such an analysis. Until such studies are published, the enzymatic transformations and metabolite profile of this compound remain uncharacterized in the public domain.

Lack of Publicly Available Research Hinders Application Analysis of this compound as a Chemical Probe

Despite a comprehensive search of available scientific literature and databases, there is a significant lack of publicly accessible research detailing the applications of the chemical compound this compound as a chemical probe in biological research. Extensive queries aimed at elucidating its role in target validation, pathway elucidation, proteomics, phenotypic screening, and multi-omics research did not yield specific studies or data sets centered on this particular molecule.

Therefore, it is not possible to provide a detailed article on the "Applications of this compound as a Chemical Probe in Biological Research" as per the requested outline. The required in-depth, scientifically accurate content, including detailed research findings and data tables for the specified sections and subsections, is contingent on the existence of such research in the public domain.

The initial stages of investigation into a chemical compound's biological activities and its potential as a research tool are often conducted in private research and development settings, and the results may not be published for a considerable time, if at all. It is plausible that this compound is a novel compound, a building block in chemical synthesis, or a compound that has been synthesized but not yet extensively studied for its biological applications.

Future Research Directions and Emerging Paradigms for 1 3,5 Difluorophenyl Propan 1 Amine

Exploration of Novel Target Classes for 1-(3,5-Difluorophenyl)propan-1-amine Interaction

The phenylpropanamine scaffold is a core feature of many neuroactive compounds, including stimulants, empathogens, and hallucinogens, which primarily interact with monoamine transporters and receptors. wikipedia.org Future research should aim to explore the interaction of this compound with a broader range of biological targets beyond these conventional sites. The 3,5-difluorophenyl moiety, in particular, is found in compounds investigated for their role as modulators of γ-secretase in the context of Alzheimer's disease and as PARP-1 inhibitors with potential for brain permeability. doi.orgtandfonline.com

Potential novel target classes for investigation could include:

Synaptic Vesicle Proteins: The synaptic vesicle protein 2A (SV2A) is a target for antiepileptic drugs and a subject of interest for PET imaging ligands. acs.org The development of ligands containing a 4-(3,5-difluorophenyl)pyrrolidin-2-one (B6255760) structure highlights the potential for related scaffolds to interact with this target. acs.org

Enzymes involved in Neuroinflammation: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. The potential anti-inflammatory properties of psychoactive compounds are being explored, and future studies could investigate whether this compound modulates key inflammatory enzymes in the brain. mdpi.com

Orphan G-protein Coupled Receptors (GPCRs): Many GPCRs in the brain have no known endogenous ligand and represent untapped therapeutic targets. High-throughput screening of this compound against a panel of orphan GPCRs could uncover novel signaling pathways and therapeutic opportunities.

A comparative analysis of the binding affinities of related phenylpropanamine derivatives for various transporters provides a basis for hypothesizing the potential target profile of this compound.

| Compound | Target | Binding Affinity (Ki, nM) |

| (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropylamine (PYINXT) | Norepinephrine (B1679862) Transporter (NET) | 5-30 |

| Substituted Phenylpropanamine Derivatives | Serotonin (B10506) Transporter (SERT) | Varies |

Table based on data from a study on novel probes for norepinephrine transporters. nih.gov

Integration with Advanced Biological Technologies (e.g., CRISPR-Cas9, organoid models)

The convergence of chemistry with advanced biological technologies offers unprecedented opportunities to elucidate the function and therapeutic potential of novel compounds.

CRISPR-Cas9: The CRISPR-Cas9 gene-editing tool has become invaluable in psychiatric research for understanding the genetic underpinnings of disorders and identifying drug targets. nih.gov In the context of this compound, CRISPR-Cas9 could be employed to:

Validate Drug Targets: If a putative target is identified, CRISPR-Cas9 can be used to knock out or mutate the corresponding gene in cell lines or animal models. Observing a change in the cellular or behavioral response to the compound would provide strong evidence for a direct interaction. nih.gov

Uncover Resistance Mechanisms: By creating libraries of genetic mutations, CRISPR screens can identify genes that, when altered, confer resistance to the effects of a compound, shedding light on its mechanism of action and potential pathways for drug resistance.

Model Disease States: CRISPR can be used to introduce specific mutations associated with neurological or psychiatric disorders into cellular or animal models, which can then be used to test the therapeutic potential of this compound. drugtargetreview.comresearchgate.net

Organoid Models: Human brain organoids, three-dimensional self-assembled structures derived from pluripotent stem cells, are emerging as powerful models for studying human neurodevelopment and disease. researchgate.net These models can recapitulate aspects of the complex cellular architecture and function of the human brain. biorxiv.orgpromega.com.br For a novel compound like this compound, brain organoids offer a platform to:

Study Effects on Human Neural Cells: Assess the impact of the compound on neuronal differentiation, migration, and connectivity in a human-relevant context.

Investigate Neurotoxicity and Neuroplasticity: Evaluate the potential for the compound to induce toxic effects or, conversely, to promote beneficial changes in neural structure and function. researchgate.net

High-Throughput Screening: The scalability of organoid cultures allows for the screening of numerous compounds and concentrations to identify bioactive molecules and prioritize them for further development. promega.com.br

| Technology | Application in this compound Research |

| CRISPR-Cas9 | Target validation, resistance mechanism discovery, disease modeling. nih.govnih.govdrugtargetreview.comresearchgate.net |

| Organoid Models | Studying effects on human neural cells, investigating neurotoxicity and neuroplasticity, high-throughput screening. biorxiv.orgresearchgate.netpromega.com.brresearchgate.net |

Development of Advanced Delivery Systems for Research Purposes of this compound

The ability of a compound to be effective for research or therapeutic purposes, particularly in neuroscience, often depends on its ability to cross the blood-brain barrier (BBB) and reach its target in the central nervous system. Advanced delivery systems utilizing nanotechnology are being developed to overcome this challenge. nih.govyoutube.comnih.govmdpi.com

Future research on this compound could benefit from the development of tailored delivery systems, such as:

Polymeric Nanoparticles: These biodegradable nanoparticles can encapsulate drugs, protecting them from degradation and facilitating their transport across the BBB. nih.gov For research purposes, this would ensure consistent and targeted delivery to the brain in animal models.

Solid Lipid Nanoparticles (SLNs): Composed of physiologically similar lipids, SLNs are generally well-tolerated and can enhance the brain uptake of small molecules. nih.gov

Gold Nanoparticles: The surface of gold nanoparticles can be functionalized with various molecules, allowing for targeted delivery to specific brain regions or cell types. nih.gov

These delivery systems can be engineered to control the release profile of the compound, which is crucial for maintaining stable concentrations in research experiments and for potential future therapeutic applications.

| Nanoparticle Delivery System | Key Features and Potential Benefits for Research |

| Polymeric Nanoparticles | Biodegradable, protects drug from degradation, sustained release. nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Biocompatible, improved bioavailability, can cross the BBB. nih.gov |

| Gold Nanoparticles | Tunable surface chemistry for targeted delivery. nih.gov |

Interdisciplinary Collaborations and Translational Academic Research Opportunities for this compound Studies